molecular formula C20H18N2O3S B12192693 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12192693
M. Wt: 366.4 g/mol
InChI Key: MFMQRUBSXFPTAC-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a novel synthetic chemical reagent provided for research and development purposes. This compound features a molecular structure incorporating both an indole acetamide moiety and a 1,1-dioxido-2,3-dihydrothiophene group. Indole-acetamide derivatives are a recognized scaffold in medicinal chemistry with documented research interest due to their diverse biological profiles . Specifically, structural analogs, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, have been investigated for their potential to inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp), a key enzyme in viruses like SARS-CoV-2 and Respiratory Syncytial Virus (RSV) . Other indole-acetamide compounds have also been studied for their antioxidant properties . The unique integration of the 2-phenylindole and the sulfone-containing dihydrothiophene ring in this particular molecule may offer distinct physicochemical and biological properties worthy of investigation. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of pharmaceutical candidates, or as a standard in analytical method development. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C20H18N2O3S/c23-20(21-17-10-11-26(24,25)14-17)13-22-18-9-5-4-8-16(18)12-19(22)15-6-2-1-3-7-15/h1-12,17H,13-14H2,(H,21,23)

InChI Key

MFMQRUBSXFPTAC-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene derivative linked to an indole moiety through an acetamide group. The molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.46 g/mol. Its structural attributes contribute to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Derivative : The starting material is often a substituted thiophene which undergoes oxidation to introduce the dioxido group.
  • Coupling with Indole : The thiophene derivative is then reacted with an indole compound under appropriate conditions to form the acetamide linkage.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
  • Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

Biological Activity and Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

Antitumor Effects

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to activate intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF7 (Breast)20Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has shown promising results against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Activity in Breast Cancer
A study conducted on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The results indicated a potential therapeutic application for breast cancer treatment.

Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, supporting further investigation into its mechanism and potential as an antibiotic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with related acetamide derivatives:

Compound Name Core Structure Substituents/Modifications Molecular Weight Melting Point (°C) Key Findings/Applications Reference
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2-phenyl-1H-indol-1-yl)acetamide 2,3-Dihydrothiophene sulfone + indole 2-Phenylindole, sulfone group ~393.4 (calc.) Not reported Hypothesized kinase inhibition
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole 4-Chlorobenzylthio, isopropylphenoxy 132–134 Antimicrobial activity
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole + acetamide Chiral phenylethyl group 278.34 Chiral synthon for alkaloids
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide Thiazinan sulfone + indole Fluorinated indole, thiazinan sulfone 401.5 Not reported Potential CNS-targeting activity
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamide Dihydroindole + acetamide Acetylated dihydroindole 218.11 Intermediate in drug synthesis

Key Observations

Core Heterocycles and Bioactivity: The target compound’s 2,3-dihydrothiophene sulfone core distinguishes it from thiadiazole (e.g., 5e ) or thiazinan sulfone (e.g., ) derivatives. Indole-containing acetamides (e.g., ) are widely explored for CNS activity, but the target’s 2-phenylindole substituent may confer unique selectivity due to steric and electronic effects.

In contrast, the target compound’s sulfone group balances lipophilicity with polarity. Chiral centers (e.g., ) introduce stereochemical complexity, affecting binding affinity to biological targets.

Synthetic Yields and Practicality :

  • Thiadiazole derivatives (e.g., 5e–5m ) exhibit moderate to high yields (68–88%), suggesting robust synthetic routes. The target compound’s synthesis may face challenges due to the sulfone and indole moieties requiring controlled oxidation and coupling steps.

Hydrogen Bonding and Crystal Packing :

  • Indole-acetamide derivatives (e.g., ) form intramolecular hydrogen bonds (N–H···O), stabilizing their crystal structures. The sulfone group in the target compound may engage in stronger hydrogen bonds (S=O···H–N), influencing solubility and crystallinity .

Biological Activity :

  • While thiadiazole derivatives (5e ) show antimicrobial activity, indole-acetamides (e.g., ) are explored for cytotoxicity. The target compound’s activity remains speculative but could align with kinase inhibitors due to structural resemblance to ATP-binding site ligands.

Preparation Methods

Friedel-Crafts Alkylation

A modified Friedel-Crafts reaction using benzyl bromide in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the indole C2 position. The reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding 2-phenyl-1H-indole with ~65% efficiency after silica gel chromatography (hexane/ethyl acetate 4:1).

Palladium-Catalyzed Coupling

An alternative route involves Suzuki-Miyaura coupling between 2-bromoindole and phenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (90°C, 12 h), this method achieves higher regioselectivity (>85% yield).

N-Alkylation of 2-Phenyl-1H-Indole

Introducing the acetamide side chain requires selective N1-alkylation. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) deprotonates indole, enabling nucleophilic attack on α-haloacetates.

Reaction with Ethyl Bromoacetate

A suspension of 2-phenyl-1H-indole (1.0 equiv) and NaH (1.2 equiv) in dry DMSO is stirred at 60°C for 1 h. Ethyl bromoacetate (1.5 equiv) is added dropwise, and the mixture is heated at 70°C for 3 h. Workup with aqueous NH₄Cl and ethyl acetate extraction affords ethyl 2-(2-phenyl-1H-indol-1-yl)acetate (78% yield).

Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using LiOH in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 h, yielding 2-(2-phenyl-1H-indol-1-yl)acetic acid (92% yield).

Preparation of 1,1-Dioxido-2,3-dihydrothiophen-3-amine

The sulfolane-derived amine is synthesized via oxidation and reductive amination:

Oxidation of Thiophene

Thiophene is oxidized to thiophene-1,1-dioxide using 3-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT, 8 h). The sulfone is hydrogenated over Ra-Ni in ethanol (50 psi H₂, 12 h) to yield 2,3-dihydrothiophene-1,1-dioxide.

Introduction of Amine Group

Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (pH 4.5, 24 h) produces 1,1-dioxido-2,3-dihydrothiophen-3-amine (64% yield).

Amide Bond Formation

Coupling the carboxylic acid and amine components is achieved via activated intermediates:

Acid Chloride Method

2-(2-Phenyl-1H-indol-1-yl)acetic acid is treated with oxalyl chloride (1.2 equiv) in THF at 0°C for 2 h. The resultant acid chloride is reacted with 1,1-dioxido-2,3-dihydrothiophen-3-amine and triethylamine in dichloromethane (0°C to RT, 4 h), yielding the title compound (71% yield).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid and amine are coupled at RT for 12 h (68% yield).

Purification and Characterization

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/methanol 95:5) and recrystallized from ethanol/water.

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.0 Hz, 1H, indole H7), 7.68–7.62 (m, 2H, Ph), 7.45–7.38 (m, 3H, Ph), 7.32 (t, J = 7.6 Hz, 1H, indole H5), 7.12 (s, 1H, indole H3), 5.02 (s, 2H, CH₂CO), 4.11–4.05 (m, 1H, dihydrothiophen H3), 3.82–3.75 (m, 2H, dihydrothiophen H2/H4), 2.95–2.88 (m, 2H, dihydrothiophen H5).

  • HRMS (ESI+) : m/z calc. for C₂₀H₁₇N₂O₃S [M+H]⁺: 381.0911, found: 381.0909.

Optimization and Challenges

  • Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require slow reagent addition and ice baths to prevent side reactions.

  • Moisture Sensitivity : Anhydrous conditions are critical during amide coupling to avoid hydrolysis of acid chlorides.

  • Stereochemical Considerations : The dihydrothiophen sulfone adopts a puckered conformation, influencing amine nucleophilicity.

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